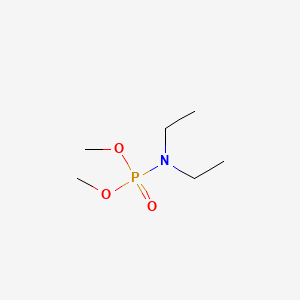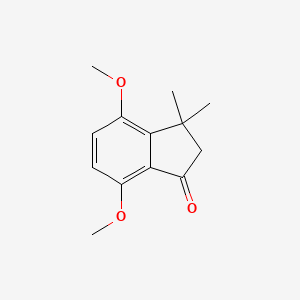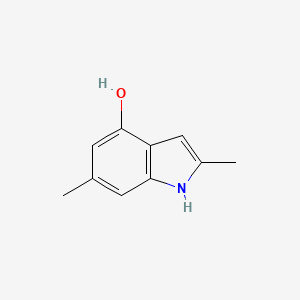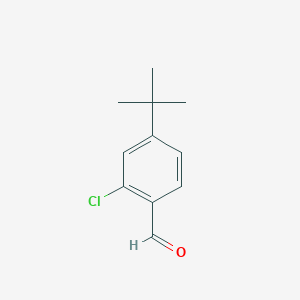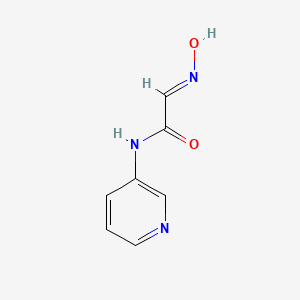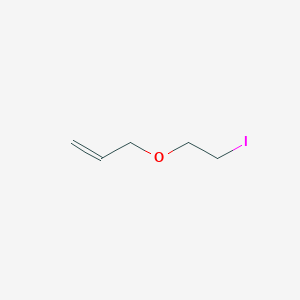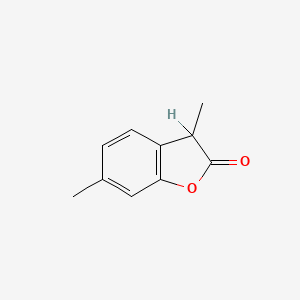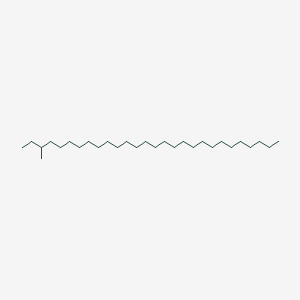![molecular formula C24H32N6O2 B3055674 N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide CAS No. 6623-02-5](/img/structure/B3055674.png)
N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antifungal activities. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.
Wirkmechanismus
The mechanism of action of N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes that are involved in cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against herpes simplex virus and influenza virus. In addition, this compound has been shown to exhibit antifungal activity against Candida albicans. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to study its biological activity in vitro.
Zukünftige Richtungen
There are several future directions for the study of N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide. One area of research is the development of this compound-based metal complexes that exhibit enhanced catalytic activity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target specific cellular processes. Additionally, the application of this compound in the synthesis of MOFs and coordination polymers could lead to the development of new materials with unique properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide involves the condensation of two equivalents of 4-(diethylamino)benzaldehyde with one equivalent of ethanedihydrazide in the presence of a suitable catalyst.", "Starting Materials": [ "4-(diethylamino)benzaldehyde", "ethanedihydrazide", "catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(diethylamino)benzaldehyde (2 equivalents) and ethanedihydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as acetic acid or p-toluenesulfonic acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide as a yellow solid." ] } | |
CAS-Nummer |
6623-02-5 |
Molekularformel |
C24H32N6O2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N,N'-bis[(Z)-[4-(diethylamino)phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C24H32N6O2/c1-5-29(6-2)21-13-9-19(10-14-21)17-25-27-23(31)24(32)28-26-18-20-11-15-22(16-12-20)30(7-3)8-4/h9-18H,5-8H2,1-4H3,(H,27,31)(H,28,32)/b25-17-,26-18- |
InChI-Schlüssel |
ZOTUMTITZGNJDR-MFYXSQMNSA-N |
Isomerische SMILES |
CCN(C1=CC=C(C=C1)/C=N\NC(=O)C(=O)N/N=C\C2=CC=C(C=C2)N(CC)CC)CC |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC=C(C=C2)N(CC)CC |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC=C(C=C2)N(CC)CC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



